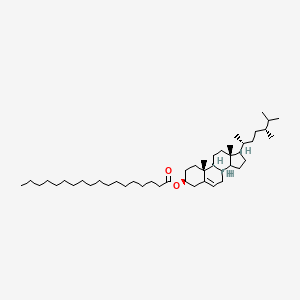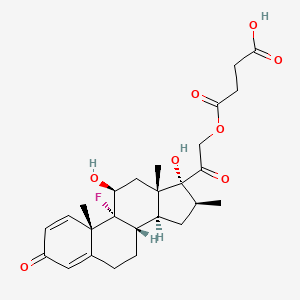
Campesteryl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Campesteryl stearate is a steryl ester, specifically an ester of campesterol and stearic acid. Steryl esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. Campesterol is a phytosterol, a type of plant sterol similar to cholesterol, and stearic acid is a saturated fatty acid. This compound is found in various plant-based foods and is known for its potential health benefits, including cholesterol-lowering effects .
Méthodes De Préparation
Campesteryl stearate can be synthesized through several methods. One common method involves the esterification of campesterol with stearic acid. This can be achieved using acyl chloride or enzymatically using pancreatic cholesterol ester hydrolase . In industrial settings, phytosterols like campesterol are often isolated from deodorizer distillate, a by-product of edible oil production, or derived from tall oil, a by-product of wood pulp manufacture. These phytosterols are then esterified with fatty acids derived from food-grade vegetable oils .
Analyse Des Réactions Chimiques
Campesteryl stearate, like other steryl esters, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield campesterol and stearic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Hydrolysis of this compound in the presence of a base or acid can yield campesterol and stearic acid.
Applications De Recherche Scientifique
Campesteryl stearate has several scientific research applications:
Mécanisme D'action
The mechanism of action of campesteryl stearate involves its hydrolysis to campesterol and stearic acid. Campesterol competes with cholesterol for incorporation into mixed micelles in the intestine, thereby reducing the absorption of dietary cholesterol. This leads to a decrease in plasma cholesterol levels . Additionally, campesterol may modulate the expression of genes involved in cholesterol metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
Campesteryl stearate can be compared with other steryl esters such as:
Sitosteryl stearate: Similar to this compound but derived from sitosterol. Both have cholesterol-lowering effects, but their efficacy may vary.
Stigmasteryl stearate: Derived from stigmasterol, another plant sterol. It also has cholesterol-lowering properties but may differ in its metabolic pathways and efficacy.
Cholesteryl stearate: Derived from cholesterol, it is more commonly found in animal tissues and has different biological roles compared to plant steryl esters.
This compound is unique in its specific combination of campesterol and stearic acid, which may confer distinct biological effects compared to other steryl esters .
Propriétés
Numéro CAS |
55064-20-5 |
|---|---|
Formule moléculaire |
C46H82O2 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C46H82O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h26,35-37,39-43H,8-25,27-34H2,1-7H3/t36-,37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |
Clé InChI |
MUHWUERCGJWBKA-RQWWKNGZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















